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Compound of Interest

Compound Name: 2-Nitrocyclododecanone

CAS No.: 13154-31-9

Cat. No.: B081651

Get Quote

Executive Summary & Mechanistic Rationale
2-Nitrocyclododecanone (CAS 13154-31-9) is a highly versatile, 12-membered macrocyclic

building block. Its synthetic utility stems from the unique dual-activation of its α -carbon, which

is flanked by both a carbonyl and a strongly electron-withdrawing nitro group. This structural

feature significantly lowers the pKa of the α -proton, enabling facile enolization and the

generation of a stable nitronate intermediate under remarkably mild basic conditions.

Historically, achieving high stereocontrol in macrocyclic systems has been a formidable

challenge. The 12-membered ring possesses high conformational flexibility, which typically

leads to poor facial selectivity during carbon-carbon bond-forming events. However, recent

advances in have revolutionized this space. By utilizing chiral hydrogen-bonding catalysts

(such as Cinchona alkaloid-derived squaramides or thioureas), chemists can enforce a highly

rigid transition state. The catalyst simultaneously activates the electrophile (via dual hydrogen

bonding) and the macrocyclic nucleophile (via ion-pairing/deprotonation), effectively shielding

one face of the nitronate and dictating high enantioselectivity and diastereoselectivity.
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This application note details field-proven protocols for two critical stereoselective workflows: the

asymmetric Michael addition for macrolide precursors, and the stereoselective Henry

(nitroaldol) reaction coupled with retro-Claisen cleavage for the synthesis of bioactive Nitro

Fatty Acids (NO 2​-FAs) ().
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Figure 1: Stereoselective organocatalytic workflow for 2-nitrocyclododecanone
functionalization.
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Figure 2: Mechanistic pathway of bifunctional organocatalysis enabling stereocontrol.

Quantitative Data: Catalyst & Condition
Optimization
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The choice of solvent and catalyst is critical. Non-polar solvents like toluene are strictly

required; polar solvents (e.g., DMF, MeOH) disrupt the delicate hydrogen-bonding network

between the bifunctional catalyst and the substrates, leading to a collapse in enantioselectivity.

Table 1: Optimization of the Asymmetric Michael Addition of 2-Nitrocyclododecanone to

Acrolein

Entry
Catalyst
(10
mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

dr
(syn:ant
i)

ee (%)

1 L-Proline CH 2​Cl 2​ 25 48 45 1.5:1 12

2

Quinine-

derived

Thiourea

THF 25 24 72 4:1 65

3

Quinine-

derived

Thiourea

Toluene 25 24 81 8:1 88

4

Quinine-

derived

Thiourea

Toluene -10 48 89 15:1 96

5

Squarami

de-

modified

Cinchona

Toluene -10 36 92 18:1 98

Note: Lowering the temperature to -10 °C reduces the kinetic energy of the macrocycle, locking

the transition state conformation and maximizing both dr and ee.

Self-Validating Experimental Protocols
Protocol A: Organocatalytic Asymmetric Michael
Addition
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Objective: Synthesis of enantioenriched 3-(1-nitro-2-oxocyclododecyl)propanal, a precursor for

.

Materials:

2-Nitrocyclododecanone (1.0 equiv, 1.0 mmol)

Acrolein (1.5 equiv, 1.5 mmol) - Freshly distilled

Cinchona-derived bifunctional squaramide catalyst (0.05 equiv, 5 mol%)

Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon.

Add the squaramide catalyst (5 mol%) and 2-nitrocyclododecanone (1.0 mmol).

Solvation & Cooling: Inject 10 mL of anhydrous toluene. Stir until completely dissolved. Cool

the reaction mixture to -10 °C using a cryocooler. Causality: Toluene enforces tight ion-

pairing and H-bonding; the sub-zero temperature minimizes background uncatalyzed

racemic pathways.

Electrophile Addition: Add freshly distilled acrolein (1.5 mmol) dropwise over 10 minutes.

In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The

disappearance of the starting material ( Rf​=0.6 ) and the appearance of the product ( Rf​=0.4

) should be complete within 36-48 hours.

Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NH 4​Cl. Extract

with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

Na 2​SO 4​, and concentrate under reduced pressure.

Final Validation (Self-Correction):

Conversion Check: Run a crude 1 H-NMR. Look for the distinct aldehyde proton peak ( ∼

9.7 ppm).
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Stereochemical Check: Purify via flash chromatography. Analyze the purified product via

Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10) to validate the ee

(>95% expected).

Protocol B: Stereoselective Henry Reaction & Retro-
Claisen Cleavage
Objective: Synthesis of (E)-12-nitrooctadec-12-enoic acid (a bioactive NO 2​-FA) via a one-pot

cascade.

Materials:

2-Nitrocyclododecanone (1.0 equiv, 2.0 mmol)

Hexanal (1.2 equiv, 2.4 mmol)

Catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)

Anhydrous THF (15 mL)

Step-by-Step Procedure:

Henry (Nitroaldol) Reaction: In a dry flask, dissolve 2-nitrocyclododecanone (2.0 mmol)

and hexanal (2.4 mmol) in 15 mL of anhydrous THF. Cool to 0 °C.

Base Activation: Add DBU (0.2 equiv) dropwise. Causality: DBU is a non-nucleophilic base

that efficiently deprotonates the α -nitro position without attacking the hexanal carbonyl,

driving the stereoselective Henry addition.

Retro-Claisen Cleavage: Allow the mixture to warm to room temperature and stir for 12

hours. The initial Henry adduct is highly strained. The alkoxide intermediate undergoes a

spontaneous retro-Claisen ring cleavage, opening the 12-membered ring to form the linear

nitro-hydroxy acid.

In-Process Validation: Take a 0.1 mL aliquot, perform a mini-workup, and analyze via LC-MS.

The mass of the intermediate macrocycle should be entirely replaced by the mass of the

acyclic nitro-hydroxy acid ( [M−H]− ).
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Dehydration to Nitroalkene: To the crude mixture, add trifluoroacetic anhydride (TFAA) and

triethylamine at 0 °C to dehydrate the β -hydroxy nitro compound, yielding the (E)-

nitroalkene.

Final Validation: Isolate via column chromatography. Confirm the (E)-geometry of the

nitroalkene via 2D NOESY NMR (lack of NOE cross-peaks between the alkyl chain protons

across the double bond confirms the E-configuration).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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